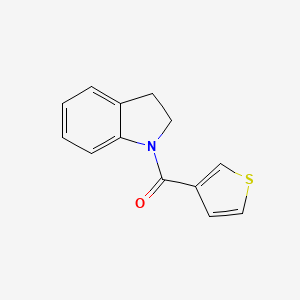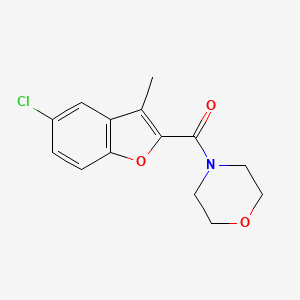
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone, also known as MCL-1 inhibitor S63845, is a small molecule inhibitor that targets the anti-apoptotic protein MCL-1. MCL-1 is a member of the B-cell lymphoma-2 (BCL-2) family of proteins, which regulate programmed cell death or apoptosis. MCL-1 is overexpressed in many cancers, including leukemia, lymphoma, and solid tumors, and is a major contributor to cancer cell survival and resistance to chemotherapy. Therefore, the development of MCL-1 inhibitors is a promising strategy for cancer therapy.
Mechanism of Action
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone is a critical regulator of apoptosis in cancer cells, as it prevents the activation of the pro-apoptotic proteins BAK and BAX, which are responsible for mitochondrial membrane permeabilization and release of cytochrome c, leading to caspase activation and cell death. (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 binds to the BH3-binding groove of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone and displaces the pro-survival proteins BIM and PUMA, which are normally sequestered by (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone and prevented from activating BAK and BAX. This results in the activation of BAK and BAX, mitochondrial membrane permeabilization, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has been shown to induce apoptosis in cancer cells with high (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone expression, while sparing normal cells with low (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone expression. This selectivity is due to the differential expression of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone in cancer cells versus normal cells. In cancer cells, (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone is frequently overexpressed or amplified, whereas in normal cells, (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone expression is tightly regulated and low. Therefore, (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has a favorable therapeutic index and minimal toxicity to normal tissues.
Advantages and Limitations for Lab Experiments
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified to optimize its potency, selectivity, and pharmacokinetic properties. It has a well-defined mechanism of action and target protein, which allows for precise evaluation of its biochemical and physiological effects. It has been extensively validated in preclinical models of cancer, which provides a strong rationale for its clinical development.
However, there are also limitations to the use of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 in laboratory experiments. It is a specific inhibitor of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone, and may not be effective against cancers that do not rely on (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone for survival. It may also have off-target effects on other BCL-2 family proteins, which could complicate its interpretation in certain experimental settings. Finally, its selectivity for cancer cells with high (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone expression may limit its utility in cancers with low (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone expression.
Future Directions
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has shown promising preclinical activity in a variety of cancer models, and is currently being evaluated in clinical trials for the treatment of relapsed or refractory acute myeloid leukemia and multiple myeloma. However, there are several future directions for the development of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitors.
First, the optimization of the pharmacokinetic properties of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitors is crucial for their clinical efficacy. (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has a short half-life and low bioavailability, which may limit its therapeutic potential. Therefore, the development of more stable and bioavailable (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitors is needed.
Second, the identification of biomarkers that predict response to (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitors is important for patient selection and treatment optimization. (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone expression levels alone may not be sufficient to predict response, as other factors such as genetic alterations, epigenetic modifications, and microenvironmental cues may also influence sensitivity to (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibition. Therefore, the identification of complementary biomarkers is needed.
Finally, the combination of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitors with other targeted therapies, immunotherapies, or chemotherapy may enhance their efficacy and overcome resistance mechanisms. Preclinical studies have shown that (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitors synergize with other agents such as BCL-2 inhibitors, CDK inhibitors, or immune checkpoint inhibitors. Therefore, the development of rational combination strategies is needed to maximize the clinical benefit of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitors.
Synthesis Methods
The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 was first reported by Merck KGaA in 2018 (Patent WO2018097893A1). The synthesis involves the reaction of 5-chloro-3-methylbenzofuran-2-carbonyl chloride with morpholine and 4-dimethylaminopyridine (DMAP) in the presence of triethylamine (TEA) and dichloromethane (DCM) to form the intermediate 5-chloro-3-methyl-1-benzofuran-2-ylmorpholin-4-ylmethanol. The intermediate is then treated with 4-fluorobenzylamine and trifluoroacetic acid (TFA) in DCM to yield the final product (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845.
Scientific Research Applications
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone inhibitor S63845 has been extensively studied in preclinical models of cancer. In vitro studies have shown that S63845 selectively binds to (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone and induces apoptosis in cancer cells with high (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone expression, while sparing normal cells with low (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone expression. In vivo studies have demonstrated that S63845 inhibits tumor growth and prolongs survival in various mouse models of cancer, including acute myeloid leukemia, multiple myeloma, and solid tumors such as breast cancer and lung cancer.
properties
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-9-11-8-10(15)2-3-12(11)19-13(9)14(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQSVYWRZMSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
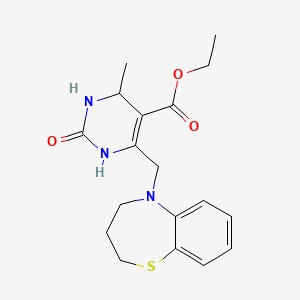
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
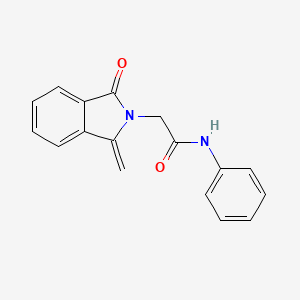
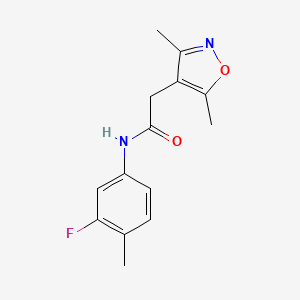
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
